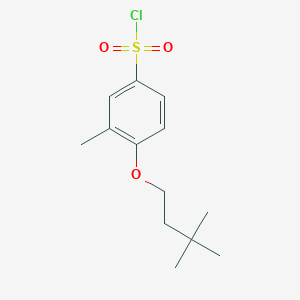
(1R,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL is a chiral compound that belongs to the class of amino alcohols
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL typically involves asymmetric hydrogenation and asymmetric epoxidation. These methods utilize chiral catalysts such as DuPHOS Rh-catalyst and Noyori’s chiral Ru-catalyst . The preparation of the dehydro amino acid derivatives can be accessed by several routes depending on the analogue and available starting materials .
Industrial Production Methods
Industrial production of this compound often involves the use of chiral metal catalysts to ensure high enantiomeric excess. Asymmetric hydrogenation and epoxidation are commonly employed to produce large quantities of chiral amino alcohols .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the amino alcohol into corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to synthesize the compound from its corresponding ketone or aldehyde.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino alcohol can yield ketones or aldehydes, while reduction can produce the amino alcohol from its corresponding ketone or aldehyde .
Wissenschaftliche Forschungsanwendungen
(1R,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and chiral intermediates.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The specific mechanism of action of (1R,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL is not well-documented. as an amino alcohol, it is likely to interact with various molecular targets and pathways, potentially influencing enzyme activity and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL: This compound is unique due to its specific chiral configuration and functional groups.
Other Chiral Amino Alcohols: Compounds such as ®-1-Amino-2-propanol and (S)-1-Amino-2-propanol share similar structural features but differ in their chiral configurations and specific substituents.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of the 2,5-dimethylphenyl group, which can influence its chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
(1R,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-5-8(2)10(6-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m0/s1 |
InChI-Schlüssel |
NGTJOHVIBYCBET-ONGXEEELSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C)[C@H]([C@H](C)O)N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine](/img/structure/B13035472.png)
![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13035488.png)


![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13035503.png)



![Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13035535.png)
